(2Z)-2-[2-(2-nitrophenyl)hydrazinylidene]-3-oxobutanamide
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-Nitrophenyl)hydrazono]-3-oxo-butanamide typically involves the reaction of 2-nitrophenylhydrazine with an appropriate keto acid or its derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 25-50°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures the production of high-purity (2Z)-2-[(2-Nitrophenyl)hydrazono]-3-oxo-butanamide on a large scale.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2-Nitrophenyl)hydrazono]-3-oxo-butanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different hydrazine derivatives.
Substitution: The hydrazono group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted hydrazones, amines, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(2-Nitrophenyl)hydrazono]-3-oxo-butanamide is used as a building block for the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, (2Z)-2-[(2-Nitrophenyl)hydrazono]-3-oxo-butanamide is investigated for its potential therapeutic properties. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-Nitrophenyl)hydrazono]-3-oxo-butanamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity and affecting biochemical pathways. The nitrophenyl group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(2-Nitrophenyl)hydrazono]-3-oxo-butanamide: shares similarities with other hydrazone derivatives such as (2Z)-2-[(2-Nitrophenyl)hydrazono]-3-oxo-pentanamide and (2Z)-2-[(2-Nitrophenyl)hydrazono]-3-oxo-hexanamide.
Uniqueness
What sets (2Z)-2-[(2-Nitrophenyl)hydrazono]-3-oxo-butanamide apart is its specific nitrophenyl group, which imparts unique reactivity and stability. This makes it particularly valuable in applications where precise chemical modifications are required.
Properties
Molecular Formula |
C10H10N4O4 |
---|---|
Molecular Weight |
250.21 g/mol |
IUPAC Name |
(Z)-3-hydroxy-2-[(2-nitrophenyl)diazenyl]but-2-enamide |
InChI |
InChI=1S/C10H10N4O4/c1-6(15)9(10(11)16)13-12-7-4-2-3-5-8(7)14(17)18/h2-5,15H,1H3,(H2,11,16)/b9-6-,13-12? |
InChI Key |
ALCGEYMMDDQAEP-ULHNWRTESA-N |
Isomeric SMILES |
C/C(=C(\C(=O)N)/N=NC1=CC=CC=C1[N+](=O)[O-])/O |
Canonical SMILES |
CC(=C(C(=O)N)N=NC1=CC=CC=C1[N+](=O)[O-])O |
Origin of Product |
United States |
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